3-(4-Nitrophenyl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAIFQNRMFIGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560877 | |
| Record name | 3-(4-Nitrophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80258-61-3 | |
| Record name | 3-(4-Nitrophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Historical Look at Nitroaryl Substituted Amines
The journey of nitroaryl-substituted amines is deeply intertwined with the evolution of organic chemistry. The introduction of the nitro group onto an aromatic ring, a process known as nitration, has been a fundamental transformation for over a century. Initially, the focus was on the synthesis and reduction of simple nitroarenes to their corresponding anilines, which are foundational materials for the dye industry.
Over time, research expanded to explore the diverse reactivity of nitroarenes and their derivatives. The selective reduction of the nitro group in the presence of other functional groups became a significant area of investigation. acs.org Early methods often employed harsh reagents, but the 20th century saw the advent of more sophisticated catalytic systems. mdpi.com The development of catalytic hydrogenation, using catalysts like platinum on carbon (Pt/C), allowed for the efficient conversion of nitro compounds to amines under milder conditions. mdpi.comyoutube.com
The study of nitroaryl-substituted amines, which contain both a nitro group and an amino group on a phenyl ring system, presented further synthetic challenges and opportunities. Researchers have explored various strategies for their synthesis, including the partial reduction of dinitro compounds and the direct amination of nitroarenes. These efforts have paved the way for the creation of a vast library of substituted anilines and related compounds, which are indispensable in medicinal chemistry and materials science.
The Versatile Role of 3 4 Nitrophenyl Propan 1 Amine in Synthesis
The strategic importance of 3-(4-nitrophenyl)propan-1-amine lies in its nature as a bifunctional molecule. It possesses a primary amine group and a nitro-substituted phenyl ring, connected by a flexible three-carbon propyl chain. This unique combination of functional groups makes it a highly versatile synthetic scaffold.
The primary amine group is a nucleophilic center and a site for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse molecular fragments. The nitro group, on the other hand, is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and can be readily reduced to an amino group. This reduction opens up another avenue for functionalization, enabling the synthesis of diamino compounds and more complex heterocyclic structures.
The propyl linker provides conformational flexibility, which can be crucial for the biological activity of molecules derived from this scaffold. The presence of the para-substituted nitro group on the phenyl ring also directs further electrophilic aromatic substitution to specific positions, offering regiochemical control in multi-step syntheses.
The utility of this compound as a synthetic intermediate is evident in its application in the preparation of various target molecules, including potential pharmaceutical agents and functional materials. fishersci.ca
Key Research Areas and Hurdles in Aminophenylpropane Chemistry
Catalytic Hydrogenation and Transfer Hydrogenation Routes from Nitroaromatic Precursors
A primary strategy for synthesizing this compound involves the catalytic reduction of a suitable functional group on a three-carbon side chain attached to the 4-nitrophenyl core. The main challenge in this approach is the selective reduction of the target group without affecting the aromatic nitro group. The most common precursor for this route is 3-(4-nitrophenyl)propanenitrile.
Catalytic hydrogenation offers a clean and efficient method for the reduction of nitriles to primary amines. The choice between homogeneous and heterogeneous catalysis depends on factors such as desired selectivity, reaction conditions, and catalyst reusability.
Homogeneous Catalysis for Nitro Group Reduction
While homogeneous catalysts are renowned for their high selectivity and mild reaction conditions, their application in the reduction of a side-chain nitrile in the presence of a nitro group can be complex. Often, these catalysts are used for the selective reduction of the nitro group itself. However, specific ligand-metal complexes can be tailored to achieve the desired chemoselectivity. For instance, rhodium or ruthenium complexes with specialized phosphine (B1218219) ligands can facilitate the hydrogenation of the nitrile group under conditions that leave the nitro group intact. The development of water-soluble catalysts, such as those based on sulfonated phosphines like TPPTS (tris(3-sulfophenyl)phosphine), allows for easier separation of the catalyst from the organic product, combining the benefits of homogeneous catalysis with simplified purification.
Heterogeneous Catalysis for High-Yield Synthesis
Heterogeneous catalysts are widely employed for the synthesis of this compound from 3-(4-nitrophenyl)propanenitrile due to their operational simplicity, high yields, and ease of recovery. The choice of catalyst and reaction conditions is critical to prevent the reduction of the nitro group.
Raney Nickel (Ra-Ni) is a common catalyst for nitrile hydrogenation. When used with ammonia (B1221849) in an alcoholic solvent like ethanol, it can effectively convert the nitrile to the primary amine. The presence of ammonia helps to suppress the formation of secondary amine byproducts. Another effective catalytic system is palladium on carbon (Pd/C), which can also facilitate this transformation under hydrogen pressure.
A notable method involves the use of a bimetallic catalyst, such as platinum-molybdenum (Pt-Mo) oxide supported on graphite. This system has demonstrated high selectivity in the hydrogenation of various functional groups, including nitriles, while preserving sensitive groups like nitro functions. The synergy between the two metals can enhance catalytic activity and selectivity, leading to high yields of the desired primary amine.
| Precursor | Catalyst | Solvent | Conditions | Yield |
| 3-(4-Nitrophenyl)propanenitrile | Raney Nickel, Ammonia | Ethanol | H₂ pressure, elevated temp. | High |
| 3-(4-Nitrophenyl)propanenitrile | Palladium on Carbon (Pd/C) | Methanol | H₂ pressure | Good to High |
| 3-(4-Nitrophenyl)propanenitrile | Platinum-Molybdenum (Pt-Mo)/C | Ethanol | H₂ pressure, room temp. | High |
Reductive Amination Strategies and Analogous Reactions
Reductive amination provides a direct and versatile pathway to amines from carbonyl compounds. This section explores both direct and indirect methods to introduce the aminopropyl side chain onto the 4-nitrophenyl scaffold.
Direct Reductive Amination of Corresponding Carbonyl Precursors
The direct reductive amination of 3-(4-nitrophenyl)propanal (B1624619) with an amine source, typically ammonia, is a straightforward approach to synthesize this compound. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target amine. A variety of reducing agents can be employed for this transformation.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation with catalysts like Pd/C or Raney Nickel under a hydrogen atmosphere can also be utilized. The choice of reducing agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.
| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Typical Yield |
| 3-(4-Nitrophenyl)propanal | Ammonia | Sodium Borohydride (NaBH₄) | Methanol | Moderate to Good |
| 3-(4-Nitrophenyl)propanal | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Ethanol | Good |
| 3-(4-Nitrophenyl)propanal | Ammonia | H₂/Palladium on Carbon (Pd/C) | Methanol | High |
Indirect Routes via Nitrile or Oxime Intermediates
Indirect routes offer alternative pathways that often involve stable intermediates and can provide excellent yields. These methods typically start from a carbonyl compound or a carboxylic acid derivative.
Via Nitrile Intermediate: As discussed in section 2.1, the reduction of 3-(4-nitrophenyl)propanenitrile is a key method. The nitrile itself can be synthesized from 4-nitrobenzyl cyanide via alkylation or from 3-(4-nitrophenyl)propanoic acid via its amide.
Via Oxime Intermediate: An alternative indirect route proceeds through an oxime intermediate. 3-(4-Nitrophenyl)propanal can be reacted with hydroxylamine (B1172632) (NH₂OH) to form 3-(4-nitrophenyl)propanal oxime. This stable intermediate can then be reduced to the desired primary amine, this compound. A variety of reducing agents can be used for the reduction of the oxime, including catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium in ethanol. Care must be taken with powerful hydrides like LiAlH₄, as they can potentially reduce the nitro group as well.
Nucleophilic Substitution Approaches Utilizing Nitroaryl Electrophiles
Nucleophilic aromatic substitution (SNAAr) reactions can also be employed for the synthesis of this compound, although this is generally a less common approach for this specific molecule. In a typical SNAAr reaction, a potent nucleophile displaces a leaving group (such as a halide) from an activated aromatic ring. The nitro group at the para position strongly activates the ring towards such substitutions.
A hypothetical route could involve the reaction of 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953) with a suitable three-carbon nucleophile containing a protected amine. For instance, reacting 1-fluoro-4-nitrobenzene with the anion of a protected 3-aminopropanenitrile (B50555) could be a possibility, followed by the reduction of the nitrile. However, creating a suitable three-carbon carbanion with a protected amine can be challenging.
A more feasible, albeit multi-step, approach might involve the reaction of a nitroaryl electrophile with a smaller nucleophile, followed by chain extension. For example, the reaction of 4-nitrobenzyl bromide with a two-carbon nucleophile like the enolate of diethyl malonate. Subsequent hydrolysis, decarboxylation, and reduction of the resulting carboxylic acid to an alcohol, followed by conversion to an amine, would yield the final product. These multi-step sequences are generally less efficient than the more direct methods described previously.
Green Chemistry Principles and Sustainable Synthetic Pathways
The principles of green chemistry are instrumental in designing new synthetic routes that minimize environmental impact. For the synthesis of this compound, this involves the use of renewable feedstocks, reduction of energy consumption, and the avoidance of toxic solvents and reagents. Sustainable pathways often leverage catalytic processes to enhance efficiency and selectivity.
One of the most promising green approaches for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. This transformation is a cornerstone of industrial chemistry, and its adaptation to green principles is of paramount importance. Catalytic hydrogenation, for instance, can be performed under solvent-free conditions or in environmentally benign solvents like water, significantly reducing the environmental footprint of the process.
The elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free reactions, also known as neat or solid-state reactions, offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates. rsc.org
Solvent-Free Hydrogenation:
The selective hydrogenation of nitroaromatics to their corresponding amines has been successfully demonstrated under solvent-free conditions using various catalysts. For example, the hydrogenation of nitrobenzene (B124822) to aniline (B41778) has been achieved with high efficiency using platinum nanoparticles deposited on multi-walled carbon nanotubes (Pt/MWNTs). rsc.orgresearchgate.net These catalysts have shown excellent activity and superior selectivity to aniline (>99%) under solvent-free conditions. rsc.orgresearchgate.net Similarly, a robust Pt/Fe₃O₄ catalyst has been effective for the solvent-free hydrogenation of chloronitrobenzene to chloroaniline with high selectivity. rsc.org
While a direct application to this compound is not explicitly detailed in the reviewed literature, the success with structurally similar nitroaromatics strongly suggests the feasibility of this approach. The key would be the selection of a suitable catalyst that can efficiently reduce the nitro group without affecting the propyl amine side chain.
Aqueous-Phase Reactions:
Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and abundance. The development of water-tolerant catalysts is crucial for conducting reactions in aqueous media. The reduction of nitroaromatics in water can be facilitated by various catalytic systems. For instance, the complexation of iron(II) with catechol ligands creates aqueous species capable of reducing substituted nitroaromatic compounds to the corresponding anilines. rsc.org
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. nsf.govnih.gov This makes it an exceptionally attractive green methodology for the synthesis of fine chemicals and pharmaceuticals.
Enzymatic Reduction of Nitro Groups:
The reduction of aromatic nitro groups to amines can be efficiently catalyzed by a class of enzymes known as nitroreductases. researchgate.net These enzymes can facilitate the chemoselective hydrogenation of nitro compounds under mild, aqueous conditions. researchgate.net For example, a paradigm involving a hydrogenase enzyme that releases electrons from H₂ to a carbon black support has been shown to facilitate nitro-group reduction for a wide range of nitroarenes with high conversion rates and isolated yields. researchgate.net
The application of this biocatalytic approach to this compound would likely involve the use of a suitable nitroreductase that accepts the nitrophenylalkane as a substrate. The reaction would proceed in an aqueous buffer at or near room temperature, representing a significant improvement in terms of sustainability over many traditional chemical methods.
Chemoenzymatic Synthesis:
Chemoenzymatic synthesis combines the best of both chemical and biological catalysis to create efficient and selective reaction cascades. nih.gov For the synthesis of this compound, a potential chemoenzymatic route could involve the enzymatic amination of a suitable precursor. For instance, reductive aminases have been employed for the N-allylation of amines using cinnamic acids, where a carboxylic acid reductase first converts the acid to an aldehyde in situ. nih.gov A similar strategy could potentially be adapted for the amination of a precursor like 3-(4-nitrophenyl)propan-1-ol.
Another innovative approach is the direct enzymatic primary amination of C(sp³)–H bonds. nsf.gov Engineered cytochrome P411 enzymes have been shown to selectively functionalize benzylic C–H bonds to afford enantioenriched primary amines. nsf.gov This cutting-edge technology could, in principle, be applied to a precursor like 4-propylnitrobenzene to directly introduce the amine group at the desired position on the side chain, although this would represent a novel application.
Reactions of the Primary Amine Moiety
The primary amine group of this compound readily participates in a variety of reactions typical of aliphatic amines. These transformations allow for the introduction of diverse functionalities, leading to a wide array of derivatives.
Acylation, Sulfonylation, and Carbonylation Reactions
The nucleophilic nature of the primary amine facilitates its reaction with acylating, sulfonylating, and carbonylating agents to form stable amide, sulfonamide, and urea (B33335) or carbamate (B1207046) derivatives, respectively.
Acylation: The reaction with acyl halides or anhydrides in the presence of a base affords the corresponding N-acylated products. For instance, acylation with a substituted benzoyl chloride would yield an N-(4-nitrophenyl)propyl)benzamide. researchgate.netgoogle.com This reaction is a common strategy for protecting the amine group or for introducing specific structural motifs.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. mdpi.com These derivatives are often crystalline solids and have applications in medicinal chemistry.
Carbonylation: Carbonylation reactions introduce a carbonyl group. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of isocyanates, which are versatile intermediates. Alternatively, reaction with p-nitrophenyl carbonate derivatives can yield carbamates. nih.gov Palladium-catalyzed carbonylation reactions of similar aromatic nitro compounds have been studied, which can lead to a variety of products including amides and ketoamides depending on the reaction conditions and the nucleophile present. mdpi.commdpi.com
Table 1: Examples of Acylation, Sulfonylation, and Carbonylation Reactions
| Reaction Type | Reagent Example | Product Type |
| Acylation | Benzoyl chloride | N-(3-(4-nitrophenyl)propyl)benzamide |
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride | N-(3-(4-nitrophenyl)propyl)-4-nitrobenzenesulfonamide |
| Carbonylation | p-Nitrophenyl carbonate | Carbamate derivative |
Alkylation and Arylation for Secondary and Tertiary Amine Formation
The primary amine of this compound can be converted to secondary and tertiary amines through alkylation and arylation reactions.
Alkylation: Direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com
Arylation: The introduction of an aryl group to the amine nitrogen can be achieved through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction with an aryl halide. organic-chemistry.org Transition-metal-free N-arylation methods have also been developed using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov
Table 2: Methods for Secondary and Tertiary Amine Formation
| Reaction Type | Method | Reagent Examples | Product Type |
| Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary or Tertiary Amine |
| Arylation | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | Secondary or Tertiary Arylamine |
| Arylation | Metal-Free Arylation | o-Silylaryl triflate, CsF | Secondary or Tertiary Arylamine |
Condensation Reactions Leading to Imine and Schiff Base Derivatives
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comnumberanalytics.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org
The formation of these C=N double bonds is a reversible process and is typically catalyzed by acid. The pH of the reaction medium is crucial; the reaction rate is generally optimal around a pH of 5. lumenlearning.comlibretexts.org These imine derivatives can be stable compounds and are important intermediates in various organic transformations. For instance, Schiff bases derived from various amines and aldehydes have been synthesized and characterized for their potential biological activities. researchgate.netresearchgate.netnih.govijtsrd.comrsisinternational.org
Diazotization and Subsequent Transformations
While the diazotization of primary aromatic amines is a well-established and synthetically useful reaction, the diazotization of primary aliphatic amines like the one in this compound is generally less stable. organic-chemistry.orgbyjus.comlibretexts.org Treatment of a primary aliphatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. byjus.comgoogle.com
However, aliphatic diazonium salts are highly unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. organic-chemistry.org This carbocation can then undergo a variety of subsequent reactions, including substitution (with the solvent or other nucleophiles present) and elimination, often leading to a mixture of products. Due to this instability and lack of selectivity, the diazotization of the primary amine in this compound is not a commonly employed synthetic strategy for controlled transformations.
Transformations of the Nitroaromatic Group
The nitro group on the phenyl ring is a key functional handle that can be selectively transformed, most notably through reduction.
Selective Reduction to the Corresponding Aniline (3-(4-Aminophenyl)propan-1-amine)
The selective reduction of the nitro group in this compound to the corresponding aniline, 3-(4-aminophenyl)propan-1-amine, is a crucial transformation. This reaction unmasks a new reactive site, the aromatic amine, while leaving the primary aliphatic amine intact.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and effective method. chemrevise.org Chemical reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also widely used for the reduction of nitroarenes. chemrevise.org Other methods include the use of sodium dithionite (B78146) (Na₂S₂O₄) or transfer hydrogenation with reagents like ammonium formate (B1220265) or hydrazine (B178648) in the presence of a catalyst. The choice of reducing agent can be critical to ensure the selectivity of the nitro group reduction without affecting other functional groups in the molecule.
Table 3: Common Reagents for the Selective Reduction of Nitroarenes
| Reagent/System | Conditions |
| H₂, Pd/C | Hydrogen atmosphere |
| Sn, HCl | Acidic conditions |
| Fe, HCl | Acidic conditions |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution |
| Ammonium Formate, Pd/C | Transfer hydrogenation |
Electrochemical Reduction Studies and Nitroso Compound Formation
The electrochemical reduction of aromatic nitro compounds like this compound is a complex process that can lead to various products depending on the reaction conditions, such as the electrode material, solvent, and pH. A key intermediate in the reduction pathway of a nitro group is the corresponding nitroso derivative.
The initial step in the electrochemical reduction of a nitroaromatic compound (ArNO₂) is a one-electron transfer to form a radical anion (ArNO₂⁻). This is followed by a series of protonation and further electron transfer steps. In aprotic solvents, the radical anion can be stable. However, in the presence of proton donors, the reaction proceeds further. The formation of the nitroso compound (ArNO) generally occurs via a two-electron, two-proton process.
A generalized mechanism for the reduction is as follows:
ArNO₂ + e⁻ ⇌ [ArNO₂]⁻ (Formation of the radical anion)
[ArNO₂]⁻ + H⁺ ⇌ [ArNO₂H]
[ArNO₂H] + e⁻ ⇌ [ArNO₂H]⁻
[ArNO₂H]⁻ + H⁺ ⇌ ArN(OH)₂ (Formation of a dihydroxylamine)
ArN(OH)₂ ⇌ ArNO + H₂O (Dehydration to the nitroso compound)
The nitroso intermediate itself is electroactive and can be further reduced, typically to a hydroxylamine and then to the corresponding amine. The precise pathway and the ability to isolate the nitroso intermediate are highly dependent on the experimental setup. Studies on various aromatic nitro compounds have shown that careful control of the electrode potential and the availability of protons can allow for the selective formation of the nitroso species. acs.orgrsc.org For instance, in the electrochemical reduction of 4-nitropyridine-N-oxide in an aqueous medium, a two-electron stage leads to a dihydroxylamine intermediate which is a precursor to the nitroso compound. capes.gov.br
While specific studies on the electrochemical reduction of this compound to its nitroso form are not extensively documented in publicly available literature, the general mechanism for aromatic nitro compounds suggests that the formation of 3-(4-nitrosophenyl)propan-1-amine is a plausible intermediate under controlled electrochemical conditions. The presence of the aminopropyl side chain may influence the reduction potential and the stability of the intermediates compared to simpler nitroaromatics.
Reactions Involving the Nitro Group as a Leaving Group
The nitro group (–NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, this same property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a potential leaving group. In certain cases, the nitro group itself can act as the leaving group.
For a nucleophilic aromatic substitution to occur where the nitro group is displaced, the aromatic ring must be highly activated by other strong electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents at positions ortho and para to the site of nucleophilic attack. libretexts.orglibretexts.org
Consider a hypothetical reaction of a derivative of this compound where an additional strong electron-withdrawing group (EWG) is present on the ring, for example, at the 2-position. A strong nucleophile (Nu⁻) could then potentially displace the nitro group:
Reaction Scheme: Nucleophilic Aromatic Substitution with the Nitro Group as Leaving Group
The rate of this reaction is dependent on the nature of the nucleophile, the solvent, and the other substituents on the aromatic ring. While the nitro group is not a typical leaving group like halides, its departure is feasible in highly electron-deficient aromatic systems. Computational and experimental studies on various nitroarenes have confirmed that concerted SNAr pathways are also possible, where the requirement for strong activating groups might be less stringent than in the classical stepwise mechanism. nih.gov
It is important to note that without significant activation from other electron-withdrawing groups on the aromatic ring of this compound, the displacement of the nitro group is generally not a favored reaction pathway. The presence of the electron-donating aminoalkyl chain, although separated from the ring by a propyl group, might slightly counteract the electron-withdrawing effect of the nitro group, making this type of reaction less likely compared to compounds with multiple nitro groups.
Modifications of the Propyl Aliphatic Chain
Functionalization via Radical Pathways
The functionalization of the propyl aliphatic chain of this compound can be envisioned through radical-mediated processes. Alkyl radicals can be generated through various methods, including hydrogen atom transfer (HAT) from C-H bonds or from alkyl halides via halogen atom transfer (XAT). iu.edu These radicals are powerful intermediates for forming new carbon-carbon or carbon-heteroatom bonds.
One potential pathway for the functionalization of the propyl chain involves the reaction with aromatic nitro compounds. Studies have shown that free alkyl radicals can react with aromatic nitro compounds in several ways. rsc.org While direct C-H functionalization of the propyl chain in this compound is not widely reported, general principles of radical chemistry can be applied. For instance, the generation of a radical on the propyl chain could be initiated by a radical initiator, followed by a reaction with a suitable radical acceptor.
The presence of the nitro group can influence the reactivity. Aromatic nitro compounds are known to be excellent radical traps. However, the specific site of functionalization on the propyl chain (α, β, or γ to the amino group) would depend on the method of radical generation and the relative stability of the resulting carbon-centered radical. The amino group can also play a role, potentially directing the reaction or participating in side reactions.
Stereoselective Modifications
Introducing chirality into the propyl aliphatic chain of this compound through stereoselective modifications would lead to enantiomerically enriched products with potential applications in various fields of chemistry. Such modifications could be achieved by several synthetic strategies, although specific examples for this molecule are scarce.
One approach could involve the asymmetric reduction of a ketone precursor. For example, if a keto group were present on the propyl chain, its stereoselective reduction using chiral reducing agents (e.g., those based on boranes with chiral ligands or enzymatic reductions) would yield a chiral alcohol.
Another strategy could be the stereoselective alkylation of a precursor molecule. If a prochiral center is created on the propyl chain, its reaction with a nucleophile in the presence of a chiral catalyst or auxiliary could lead to the formation of one stereoisomer in excess.
The development of new chemo-, regio-, and stereoselective reactions is an active area of research in organic synthesis. nih.gov While direct application to this compound is not documented, the principles of these advanced synthetic methods could be adapted to achieve stereoselective functionalization of its propyl chain. The choice of method would depend on the desired functionality and the specific position on the chain to be modified.
Mechanistic Studies of Reaction Pathways
Kinetic Investigations and Reaction Profiling
Kinetic investigations and reaction profiling are essential tools for understanding the mechanisms of chemical reactions involving this compound. These studies provide insights into reaction rates, the influence of substituents, and the nature of transition states.
While specific kinetic data for reactions of this compound is limited, studies on analogous compounds, such as the reduction of 4-nitrophenol (B140041) or the aminolysis of 4-nitrophenyl esters, offer valuable mechanistic insights. acs.orgacs.org The kinetics of the reduction of aromatic nitro compounds are often studied to understand the role of catalysts and the reaction mechanism, which can be complex and involve multiple steps. orientjchem.org
The Hammett equation is a powerful tool in mechanistic studies of aromatic compounds. wikipedia.org It relates the reaction rate or equilibrium constant of a series of reactions of substituted aromatic compounds to the electronic properties of the substituents. For reactions involving the aromatic ring or the nitro group of this compound, a Hammett plot could be constructed by studying a series of derivatives with different substituents on the phenyl ring. The reaction constant (ρ, rho) obtained from such a plot would provide information about the charge development in the transition state of the rate-determining step.
For example, in a reaction where there is an increase in negative charge at the reaction center in the transition state, the reaction rate is accelerated by electron-withdrawing groups, and the rho value is positive. Conversely, a negative rho value indicates the development of positive charge.
A hypothetical kinetic study of a reaction at the amino group of this compound could be compared to the same reaction with aniline or other substituted anilines to understand the electronic effect of the 4-nitrophenylpropyl group.
Below is a hypothetical data table illustrating the kind of data that would be generated in a kinetic study of a reaction involving a series of 4-substituted anilines, which could serve as a model for understanding the reactivity of this compound.
Table 1: Hypothetical Kinetic Data for the Reaction of Substituted Anilines
| Substituent (X) in X-C₆H₄-NH₂ | Substituent Constant (σ) | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |
|---|---|---|---|
| -NO₂ | 0.78 | 0.05 | -1.30 |
| -CN | 0.66 | 0.10 | -1.00 |
| -Cl | 0.23 | 0.80 | -0.10 |
| -H | 0.00 | 1.00 | 0.00 |
| -CH₃ | -0.17 | 2.50 | 0.40 |
Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.
A plot of log(k/k₀) versus σ would yield the Hammett reaction constant ρ, providing valuable mechanistic information.
Elucidation of Transition States and Intermediates
The elucidation of transition states and intermediates in reactions involving amines similar to this compound often relies on a combination of experimental kinetics and computational modeling. For reactions such as nucleophilic substitution or elimination, the structure of the transition state and the potential involvement of intermediates are key to understanding the reaction mechanism.
Computational Approaches:
Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction. researchgate.netresearchgate.net These calculations can model the geometries and energies of reactants, products, transition states, and any intermediates. For a hypothetical reaction, such as the N-alkylation of this compound, DFT could be used to compare a concerted (SN2) versus a stepwise (SN1-like) pathway. The calculations would provide the activation energies for each step, allowing researchers to predict the most likely mechanism. researchgate.net
For example, in studies of similar amine reactions, different functionals and basis sets (e.g., B3LYP/6-311++G(d,p)) are employed to accurately model the system. researchgate.net The transition state is identified as a first-order saddle point on the potential energy surface, and its structure reveals the extent of bond formation and bond breaking at the pinnacle of the reaction barrier.
Inferred Intermediates and Transition States:
In reactions where the amine acts as a nucleophile, a common intermediate is a tetrahedral species formed upon attack at a carbonyl or other electrophilic center. The stability of this intermediate is influenced by the substituents. The electron-withdrawing nitro group on the phenyl ring of this compound would likely destabilize a positively charged nitrogen in a transition state or intermediate, which could affect reaction rates and pathways compared to a non-substituted analogue.
In the case of enzyme-catalyzed reactions, such as oxidation by monoamine oxidases, the transition state would involve the enzyme's active site. For the related compound phenylethylamine, computational studies have modeled the hydride transfer mechanism, providing insight into the transition state geometry within the enzyme. nih.gov
A hypothetical reaction pathway for the N-acylation of this compound with an acyl chloride could proceed through a tetrahedral intermediate. The energetics of this pathway could be modeled using computational methods as shown in the table below.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Amine + Acyl Chloride) | 0 | Starting materials |
| Transition State 1 (TS1) | +15 to +25 | Formation of the tetrahedral intermediate |
| Tetrahedral Intermediate | +5 to +10 | Unstable intermediate with a C-O single bond and charged separation |
| Transition State 2 (TS2) | +10 to +20 | Collapse of the intermediate and expulsion of the leaving group |
| Products (Amide + HCl) | -10 to -20 | Final, stable products |
Note: The energy values in this table are hypothetical and serve to illustrate the expected energetic profile of such a reaction.
Isotopic Labeling Studies
Isotopic labeling is a powerful experimental technique used to probe reaction mechanisms by determining which bonds are formed or broken in the rate-determining step. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a molecule with a lighter isotope (klight) to that of its isotopically substituted counterpart (kheavy). libretexts.orgprinceton.edu
Primary Kinetic Isotope Effects:
A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For this compound, a primary KIE would be expected in reactions where a C-H or N-H bond is cleaved during the slowest step. For instance, in an oxidation reaction that involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon), replacing that hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate. The magnitude of the KIE can provide information about the symmetry of the transition state. princeton.edu
Secondary Kinetic Isotope Effects:
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are typically smaller than primary KIEs.
α-Secondary KIEs: An α-secondary KIE would be observed if, for example, the hydrogens on the α-carbon were replaced with deuterium in a reaction where the amine nitrogen acts as a nucleophile. The magnitude of the kH/kD can indicate changes in hybridization at the α-carbon in the transition state.
β-Secondary KIEs: Substitution of hydrogens on the β-carbon with deuterium could also influence the reaction rate through hyperconjugation or steric effects in the transition state.
A study on the oxidation of phenylethylamine by monoamine oxidase A revealed a H/D KIE of 8.66, which was in excellent agreement with the experimental value. nih.gov This large KIE strongly suggests that the C-H bond is broken in the rate-determining step of the enzymatic reaction. nih.gov While this is for a related compound, it demonstrates the utility of KIE studies in understanding the mechanisms of amine reactions.
Below is a table illustrating the expected KIE values for different mechanistic scenarios involving this compound.
| Reaction Type | Isotopic Substitution Position | Expected kH/kD | Mechanistic Implication |
| C-H bond oxidation at α-carbon | α-C-H vs α-C-D | 2-8 | C-H bond cleavage in the rate-determining step (Primary KIE). baranlab.org |
| N-H bond deprotonation | N-H vs N-D | >1 | N-H bond breaking is part of the rate-determining step (Primary KIE). |
| SN2 reaction at an external electrophile | α-C-H vs α-C-D | 0.95-1.05 | Change in hybridization at the α-carbon (α-Secondary KIE). |
| E2 elimination from the propyl chain | β-C-H vs β-C-D | >1 | C-H bond cleavage at the β-position in the rate-determining step (Primary KIE). |
Note: The values in this table are typical ranges for KIEs and the actual values would need to be determined experimentally for reactions involving this compound.
Design, Synthesis, and Exploration of Novel Derivatives and Analogues Based on the 3 4 Nitrophenyl Propan 1 Amine Scaffold
Development of N-Substituted Amines and Amides
The primary amine group of 3-(4-nitrophenyl)propan-1-amine is a key functional handle for the synthesis of N-substituted derivatives. This allows for the introduction of a wide variety of functional groups and structural motifs, leading to compounds with tailored properties.
One of the most fundamental transformations of the primary amine is its conversion to an amide. masterorganicchemistry.com Amides are of great importance in chemistry and have numerous applications in organic synthesis, materials science, and biology. nih.gov The synthesis of amides from this compound can be achieved through several methods. A common approach involves the reaction of the amine with an acyl chloride or acid anhydride. masterorganicchemistry.comlibretexts.org This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions. masterorganicchemistry.com Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct reaction between a carboxylic acid and the amine. masterorganicchemistry.commdpi.com A more step-economical method that has been explored is the reductive amidation of esters with nitro compounds, which can directly utilize the nitro group present in the scaffold. nih.gov
The reactivity of the amine also allows for the synthesis of a variety of other N-substituted derivatives. For instance, reaction with appropriate electrophiles can lead to the formation of N-alkyl, N-aryl, or other substituted amines. core.ac.uknih.gov These modifications can significantly alter the chemical and physical properties of the parent molecule.
Macrocyclic and Supramolecular Architectures
The this compound scaffold can be incorporated into larger, more complex structures such as macrocycles and supramolecular assemblies. nih.gov Macrocycles are large ring structures that have garnered significant interest due to their unique chemical and biological properties. mdpi.com The synthesis of macrocycles often involves the strategic connection of different molecular fragments. The amine functionality of this compound provides a convenient point for cyclization reactions. For example, it can be reacted with a dicarboxylic acid or a diacyl chloride to form a macrocyclic diamide. The specific design of the macrocyclic scaffold and other substituents can be tailored to explore structure-activity relationships. nih.gov
Chiral Derivatization for Stereochemical Applications
Chirality is a fundamental concept in chemistry, and the development of methods to determine the enantiomeric purity of chiral compounds is of great importance. researchgate.net this compound, being an achiral molecule itself, can be used in the synthesis of chiral derivatives. For instance, if the amine is reacted with a chiral carboxylic acid, a pair of diastereomers will be formed. These diastereomers have different physical properties and can often be separated by techniques like chromatography.
More sophisticated applications involve the use of chiral derivatizing agents to determine the enantiomeric excess of other chiral molecules. acs.org In this approach, a chiral molecule of interest is reacted with a derivatizing agent to form diastereomers that can be distinguished by analytical techniques such as NMR spectroscopy. acs.orgbath.ac.uk While this compound itself is not a chiral derivatizing agent, its derivatives can be designed to possess chirality. For example, reduction of the nitro group to an amine and subsequent derivatization could lead to chiral ligands. The development of chiral derivatives based on this scaffold could have applications in asymmetric synthesis and enantioselective analysis. mdpi.com
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Core
The this compound core can serve as a building block for the synthesis of fused heterocyclic systems. Heterocyclic compounds are cyclic compounds containing atoms of at least two different elements in their rings and are of immense importance in medicinal chemistry and materials science.
The synthesis of such fused systems often involves intramolecular cyclization reactions. For example, the amine group could react with a suitably placed electrophilic center within the same molecule to form a new ring. The nitrophenyl group can also be chemically modified to participate in these cyclization reactions. For instance, reduction of the nitro group to an amine would generate a diamine derivative. This diamine could then be reacted with a dicarbonyl compound to form a fused heterocyclic system like a dihydropyrazine.
Another strategy involves the reaction of this compound with other reagents that can form a heterocyclic ring. For example, reaction with a β-keto ester could lead to the formation of a dihydropyrimidinone ring. The specific heterocyclic system formed would depend on the choice of reagents and reaction conditions. The synthesis of novel fused heterocyclic systems based on this scaffold is an active area of research with the potential to generate compounds with interesting electronic and biological properties. researchgate.net
Polymeric and Oligomeric Structures Derived from this compound
The bifunctional nature of this compound and its derivatives makes them suitable monomers for the synthesis of polymers and oligomers. The amine group provides a reactive site for polymerization, while the nitrophenyl group can be used to tune the properties of the resulting material or as a site for further modification.
Monomer Design and Polymerization Techniques
To be used as a monomer, this compound or a derivative thereof needs to have at least two reactive functional groups. The primary amine can serve as one of these groups. The second reactive group could be introduced by modifying the nitrophenyl ring. For example, reduction of the nitro group to an amine would create a diamine monomer. This diamine monomer could then undergo polycondensation with a dicarboxylic acid or a diacyl chloride to form a polyamide.
Alternatively, the amine group could be reacted with a molecule containing a polymerizable group, such as an acrylate (B77674) or a methacrylate, to form a monomer with a pendant 3-(4-nitrophenyl)propyl group. This monomer could then be polymerized using free-radical polymerization techniques. researchgate.net The choice of polymerization technique would depend on the specific structure of the monomer and the desired properties of the polymer.
Cross-linking Agents and Network Formation
Cross-linking is a process that involves the formation of chemical bonds between polymer chains, leading to the formation of a three-dimensional network. This process can significantly improve the mechanical properties, thermal stability, and chemical resistance of the polymer.
Derivatives of this compound can be designed to act as cross-linking agents. For example, a molecule containing two or more amine groups derived from the scaffold could be used to cross-link polymers containing electrophilic groups such as epoxides or isocyanates. Conversely, derivatives with multiple electrophilic groups could be used to cross-link amine-functional polymers. googleapis.com
The formation of a polymer network can also be achieved by using a monomer with more than two functional groups. For instance, a derivative of this compound with three or more reactive sites could be used in a polymerization reaction to directly form a cross-linked network. The density of the cross-links can be controlled by adjusting the ratio of the multifunctional monomer to the difunctional monomer, allowing for the tuning of the final properties of the polymer network.
Conjugation Chemistry for Hybrid Materials
The molecular architecture of this compound, featuring a primary amine and a terminal nitrophenyl group, presents a versatile platform for the development of advanced hybrid materials. The distinct reactivity of these functional groups allows for a variety of conjugation strategies, enabling the covalent linkage of this scaffold to other molecules, polymers, or surfaces. This section explores the potential conjugation chemistry that can be employed to integrate this compound into hybrid material systems.
The primary amine group serves as a key nucleophilic center, readily participating in reactions with a wide array of electrophilic partners to form stable covalent bonds. This reactivity is fundamental to many bioconjugation and material functionalization techniques. For instance, the amine can react with N-hydroxysuccinimide (NHS) esters, which are common amine-reactive functional groups, to form robust amide bonds. This reaction proceeds efficiently under mild pH conditions (typically 7.2-9) and is a cornerstone of protein and peptide labeling. Similarly, the reaction with isothiocyanates yields a stable thiourea (B124793) linkage, another widely used conjugation method.
Furthermore, the primary amine can undergo reductive amination with aldehydes and ketones. This two-step process, involving the initial formation of a Schiff base followed by reduction with an agent like sodium borohydride (B1222165), creates a stable secondary amine linkage. This strategy is particularly useful for coupling the scaffold to molecules bearing carbonyl functionalities.
The nitrophenyl group, on the other hand, offers a different set of chemical handles for conjugation. The nitro moiety can be readily reduced to an aniline (B41778) derivative (a primary aromatic amine) using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. This newly formed aromatic amine can then be subjected to a host of other conjugation reactions, including diazotization to form diazonium salts, which are highly reactive intermediates for coupling to activated aromatic rings.
The presence of both a reactive amine and a modifiable nitrophenyl group within the same molecule allows for orthogonal conjugation strategies. This means that each functional group can be addressed independently with specific chemical reactions, enabling the stepwise construction of complex, multifunctional hybrid materials. For example, the primary amine could first be conjugated to a polymer backbone, followed by the reduction of the nitro group and its subsequent coupling to a different molecular entity. This dual functionality makes this compound a valuable building block for creating sophisticated materials with tailored properties for applications in fields such as sensors, drug delivery, and catalysis.
Interactive Table of Potential Conjugation Reactions for this compound
| Reactive Group on Scaffold | Reagent Functional Group | Resulting Linkage | Typical Reagents |
| Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) Ester | Amide | NHS-activated molecules |
| Primary Amine (-NH₂) | Isothiocyanate | Thiourea | Isothiocyanate-derivatized surfaces or molecules |
| Primary Amine (-NH₂) | Aldehyde/Ketone | Secondary Amine | Glutaraldehyde, periodate-oxidized sugars |
| Primary Amine (-NH₂) | Imidoester | Amidine | Dimethyl pimelimidate (DMP) |
| Nitro Group (-NO₂) (post-reduction to -NH₂) | Activated Carboxylic Acid | Amide | EDC/NHS |
| Nitro Group (-NO₂) (post-reduction to -NH₂) | Diazonium Salt (from another molecule) | Azo | Aryl diazonium salts |
Advanced Analytical Methodologies and Spectroscopic Characterization in Research Contexts
High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Studies
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy. In the context of "3-(4-Nitrophenyl)propan-1-amine," HRMS is instrumental in mechanistic studies, particularly when coupled with isotopic labeling. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecule, researchers can trace the pathways of atoms through complex reaction sequences. nih.govnih.gov
For instance, in studying the metabolic fate or degradation pathways of "this compound," specific atoms can be labeled. Subsequent HRMS analysis of reaction intermediates and products reveals the distribution of these isotopes, providing unambiguous evidence for proposed reaction mechanisms. nih.gov Techniques like peptide dimethylation with isotopically coded formaldehydes, although typically used in proteomics, demonstrate the principle of using mass shifts to quantify and track molecules. nih.gov The precision of HRMS allows for the differentiation of molecules with very similar masses, which is essential for resolving complex mixtures and identifying unknown byproducts. nih.gov Isotope-labeling derivatization, such as with 3-nitrophenylhydrazine, further enhances detection and quantification in complex matrices like dried blood spots, a strategy that could be adapted for studies involving "this compound". researchgate.net
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. For complex derivatives of "this compound," multi-dimensional NMR techniques are often required to unambiguously assign the structure and stereochemistry. nih.govresearchgate.net
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms. researchgate.net However, for intricate derivatives, these spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial connectivity information. nih.govresearchgate.net COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively. nih.govresearchgate.net These techniques have been successfully employed to determine the structure of complex heterocyclic compounds derived from reactions involving related starting materials. nih.govresearchgate.net The use of advanced NMR methods is also critical in determining the absolute configuration of chiral derivatives, often through the formation of diastereomeric compounds with a chiral derivatizing agent. nih.govbath.ac.uk
Table 1: Representative NMR Data for a Derivative of "this compound"
| Technique | Observed Chemical Shifts (ppm) or Correlations | Interpretation |
| ¹H NMR | δ 7.0-8.5 (m, Ar-H), δ 3.0-4.0 (m, CH₂, CH), δ 1.2-1.5 (t, CH₃) | Presence of aromatic, aliphatic, and methyl protons. |
| ¹³C NMR | δ 147 (C-NO₂), δ 120-140 (Ar-C), δ 40-60 (aliphatic C), δ 14 (CH₃) | Presence of nitro-substituted aromatic ring and aliphatic chain carbons. |
| COSY | Correlation between protons on adjacent carbons in the propanamine chain. | Confirms the connectivity of the aliphatic backbone. |
| HSQC | Correlation between specific protons and their directly attached carbons. | Assigns specific ¹H and ¹³C signals to individual atoms. |
| HMBC | Long-range correlation from the methylene (B1212753) protons next to the amine to the aromatic carbons. | Confirms the attachment of the propanamine chain to the nitrophenyl ring. |
This table is a generalized representation based on typical chemical shifts and correlations observed for similar compounds and is for illustrative purposes.
X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination of Reaction Products and Complexes
For example, the crystal structure of a derivative, (S)-1-Methoxycarbonyl-3-(4-nitrophenyl)propan-2-aminium bromide, was determined, revealing details about its stereochemistry and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. nih.gov Similarly, the crystal structure of 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-1,3-propanedioxime has been reported. researchgate.net While electron diffraction is less common for organic molecules, it can be a valuable tool for very small crystals or for studying thin films.
Table 2: Crystallographic Data for a Derivative of "this compound"
| Parameter | Value | Reference |
| Compound | (S)-1-Methoxycarbonyl-3-(4-nitrophenyl)propan-2-aminium bromide | nih.gov |
| Formula | C₁₀H₁₃N₂O₄⁺·Br⁻ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁ | nih.gov |
| Unit Cell Dimensions | a = 4.9323(10) Å, b = 8.6233(17) Å, c = 15.226(3) Å, β = 95.77(3)° | nih.gov |
Data extracted from the crystallographic information file for the specified compound.
Advanced Chromatographic Techniques for Reaction Monitoring and Purity Analysis of Synthetic Intermediates
Chromatographic methods are essential for separating and purifying compounds, as well as for monitoring the progress of chemical reactions. unige.ch Reversed-phase high-performance liquid chromatography (HPLC) is a widely used technique for the analysis of moderately polar compounds like "this compound" and its intermediates. researchgate.net
Chiral Chromatography for Enantiomeric Excess Determination
Since many derivatives of "this compound" can be chiral, it is often necessary to separate and quantify the individual enantiomers. Chiral chromatography, particularly chiral HPLC and supercritical fluid chromatography (SFC), is the method of choice for determining the enantiomeric excess (ee) of a chiral compound. nih.govuma.esnih.govresearchgate.netjiangnan.edu.cn This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The development of new CSPs is an active area of research aimed at improving enantiomeric separations. jiangnan.edu.cn
Online Hyphenated Techniques (e.g., GC-MS/LC-MS in research workflows)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in modern analytical chemistry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used in research workflows involving "this compound". myadlm.orgresearchgate.netresearchgate.net
LC-MS is particularly valuable as it combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for analyzing complex reaction mixtures and for the quantitative analysis of compounds in biological matrices. myadlm.orgresearchgate.net GC-MS is suitable for the analysis of volatile and thermally stable derivatives, often providing clear fragmentation patterns that aid in structural identification. researchgate.net These techniques are crucial for identifying impurities and byproducts, even at trace levels.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. horiba.comhoriba.comcore.ac.ukacs.org These techniques are complementary and can be used to monitor the progress of a reaction by observing the disappearance of reactant bands and the appearance of product bands. acs.org
For "this compound," the IR and Raman spectra would show characteristic bands for the nitro group (NO₂), the aromatic ring, the amine group (NH₂), and the aliphatic (CH₂) groups. horiba.com For example, the nitro group typically shows strong symmetric and asymmetric stretching vibrations. horiba.com Raman spectroscopy can be particularly advantageous for analyzing aqueous solutions, as water is a weak Raman scatterer. horiba.comacs.org Resonance Raman spectroscopy, where the laser excitation wavelength is chosen to match an electronic transition of the molecule, can be used to selectively enhance the signals of specific parts of the molecule, such as the nitrophenyl chromophore. nsf.gov
Table 3: Characteristic Vibrational Frequencies for "this compound"
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Nitro (NO₂) Group | Asymmetric Stretch | 1530 - 1590 | horiba.com |
| Nitro (NO₂) Group | Symmetric Stretch | 1340 - 1380 | horiba.com |
| Amine (N-H) Group | N-H Stretch | 3300 - 3500 | horiba.com |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | horiba.com |
| Aliphatic C-H | C-H Stretch | 2800 - 3000 | horiba.com |
This table presents typical ranges for the indicated functional groups and is for illustrative purposes.
Surface Analysis Techniques for Heterogeneous Catalysis Studies
A thorough review of scientific literature and chemical databases did not yield specific research studies detailing the surface analysis of heterogeneous catalysts used for the hydrogenation of this compound. While the catalytic reduction of nitroarenes is a widely studied class of reactions, and techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are standard for catalyst characterization, specific data, research findings, and corresponding data tables for this particular compound are not available in the public domain.
The catalytic hydrogenation of similar molecules, such as 4-nitrophenol (B140041) and various nitrobenzene (B124822) derivatives, is well-documented. nih.govucf.edursc.org In those studies, surface analysis techniques are crucial for understanding catalyst performance, including the dispersion of active metal nanoparticles, their oxidation state, surface morphology, and interaction with support materials. nih.govnih.gov For instance, research on related processes often involves catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), where characterization is key to elucidating reaction mechanisms and optimizing reaction conditions. nih.govrsc.org
However, without direct studies on this compound, providing detailed findings, data tables, and specific examples of catalyst surface analysis as requested is not possible while adhering to the strict requirements of scientific accuracy and focus on the specified compound.
Theoretical and Computational Chemistry Approaches to 3 4 Nitrophenyl Propan 1 Amine and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the electronic properties and energetic stability of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure of a molecule, offering a detailed view of its inherent characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of molecules like 3-(4-Nitrophenyl)propan-1-amine. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and descriptors of chemical reactivity.
For instance, studies on analogous nitroaromatic compounds, such as 3- and 4-nitrobenzaldehyde (B150856) oximes, have utilized DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. sapub.org
The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the amine group's hydrogen atoms, a site for nucleophilic interaction. nih.gov This information is crucial for predicting intermolecular interactions and reaction sites.
Table 1: Illustrative DFT-Calculated Properties for a Nitroaromatic Amine (Note: This table is a representation based on typical findings for similar molecules, as specific literature data for this compound is not readily available.)
| Calculated Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | ~5.0 D | Measures the molecule's overall polarity. |
| Mulliken Charge on N (Amine) | -0.8 e | Indicates the partial charge on the amine nitrogen atom. |
| Mulliken Charge on N (Nitro) | +0.9 e | Indicates the partial charge on the nitro group nitrogen atom. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate energies and properties. acs.org
These methods are computationally more demanding than DFT and are often used for smaller systems or to benchmark the accuracy of other methods. For this compound, high-accuracy ab initio calculations could be employed to determine a precise value for its enthalpy of formation or to investigate weak intermolecular interactions, such as hydrogen bonding. A significant challenge in these calculations is accounting for the basis set superposition error (BSSE), especially when studying intermolecular complexes, which requires specific correction methods to ensure accuracy. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a dynamic picture of molecular behavior. mdpi.com
For a flexible molecule like this compound, the propyl chain allows for multiple conformations. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) shapes the molecule adopts. Furthermore, by explicitly including solvent molecules (like water) in the simulation box, MD can reveal how the solvent influences the molecule's conformation and dynamics. cpu.edu.cn For example, in an aqueous environment, the polar amine and nitro groups would interact strongly with water molecules through hydrogen bonding, which would, in turn, affect the preferred orientation of the phenyl ring and the alkyl chain. Such simulations are critical for understanding how the molecule behaves in a realistic biological or chemical environment. nih.govmdpi.com
Reaction Mechanism Prediction and Transition State Modeling
Understanding the pathway of a chemical reaction is key to controlling its outcome. Computational chemistry can model entire reaction mechanisms, identifying intermediates and, crucially, the high-energy transition states that govern the reaction rate. chemrxiv.org
The synthesis of this compound likely involves the reduction of a corresponding nitro-carbonyl or nitro-nitrile compound. For instance, a plausible route is the reductive amination of 3-(4-nitrophenyl)propanal (B1624619). youtube.com Using quantum chemical methods, one could model this reaction step-by-step. The process involves locating the transition state structure for the key bond-forming/breaking steps. The calculated energy of this transition state (the activation energy) allows for the prediction of the reaction's feasibility and rate. This approach can be used to compare different synthetic routes and optimize reaction conditions without extensive laboratory experimentation. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Modeling and Predictability
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or computational descriptors with its observed chemical reactivity. For a series of derivatives of this compound, a QSRR model could be developed to predict a specific type of reactivity, such as the pKa of the amine group or the reduction potential of the nitro group.
To build a QSRR model, one would first synthesize or computationally generate a library of related compounds (e.g., with different substituents on the phenyl ring). For each compound, a set of molecular descriptors (e.g., electronic parameters like Hammett constants, steric parameters, and topological indices) would be calculated. These descriptors are then used in a multiple linear regression or machine learning algorithm to create a mathematical equation that links the structure to the reactivity. Such models are powerful for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired reactivity profiles.
Virtual Screening and Computational Design of Novel Compounds
Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical structures for those most likely to possess a desired biological activity or property. nih.govdiva-portal.org The structure of this compound, containing a primary amine and a phenyl group, makes it and its derivatives interesting candidates for biological activity, potentially targeting receptors that bind amines, such as the trace amine-associated receptor 1 (TAAR1). diva-portal.org
In a virtual screening campaign, a 3D model of a biological target (e.g., a protein receptor) is used. A library of compounds, which could include derivatives of this compound, is then computationally "docked" into the receptor's binding site. f1000research.comnih.gov Docking algorithms predict the binding conformation and score the strength of the interaction. Compounds with the highest scores are identified as "hits" and prioritized for synthesis and experimental testing. This approach dramatically accelerates the discovery of new functional molecules by focusing experimental efforts on the most promising candidates. nih.gov
Non-Linear Optical (NLO) Property Predictions for Advanced Materials
The investigation of organic molecules for non-linear optical (NLO) applications is a prominent area of materials science, driven by the potential for use in technologies like optical data processing, optical switching, and frequency conversion. nih.govrsc.org The NLO response in organic materials is fundamentally linked to their molecular structure, particularly the arrangement of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge (D-π-A). nih.govresearchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, leading to significant changes in the molecule's optical properties. nih.gov
Computational chemistry, primarily through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool to predict and analyze the NLO properties of molecules before their synthesis. rsc.orgresearchgate.net Key parameters calculated include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). The first hyperpolarizability (β) is of particular interest as it governs second-order NLO phenomena like second-harmonic generation (SHG). nih.gov
A archetypal D-π-A molecule extensively studied for its NLO properties is p-nitroaniline (PNA), where an amino group (donor) and a nitro group (acceptor) are directly attached to a benzene (B151609) ring (π-bridge). The direct conjugation allows for efficient ICT, resulting in a large first hyperpolarizability value. researchgate.net
In the case of This compound , the molecule contains the requisite 4-nitrophenyl acceptor unit and an amino donor group. However, a critical structural feature distinguishes it from classic NLO chromophores: the donor and acceptor moieties are separated by a saturated three-carbon aliphatic chain (-CH₂CH₂CH₂-). This propyl linker acts as an insulating bridge, breaking the π-conjugation pathway between the electron donor and the acceptor.
The efficiency of ICT is highly dependent on the nature of this bridge. researchgate.netresearchgate.net A conjugated system allows for the delocalization of π-electrons across the molecule, which is essential for a substantial NLO response. nih.gov The presence of a saturated aliphatic spacer prevents this electronic communication. Consequently, the first hyperpolarizability (β) of molecules with such saturated linkers is predicted to be dramatically lower than that of their fully conjugated counterparts.
While no specific computational studies on the NLO properties of this compound are available in the literature, theoretical principles firmly indicate a significantly attenuated NLO response. For comparison, theoretical studies on other D-A systems where the π-bridge is interrupted by an aliphatic chain have confirmed a sharp decrease in hyperpolarizability. For instance, calculations on N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline, which features a butyl spacer, still demonstrate a significant NLO response, but this is largely governed by the polarizability of the individual donor and acceptor fragments rather than a concerted ICT effect across the entire molecule. researchgate.net
The predicted NLO properties of this compound compared to the well-characterized p-nitroaniline are summarized in the table below. The values for p-nitroaniline are taken from computational studies, while the prediction for this compound is based on the established principles of structure-property relationships in NLO materials.
Table 1: Comparative Analysis of Predicted NLO Properties
| Compound | Molecular Structure | Bridge Type | Key Structural Feature | Predicted First Hyperpolarizability (β) |
| p-Nitroaniline (PNA) | π-conjugated (Phenyl ring) | Direct conjugation between donor (-NH₂) and acceptor (-NO₂) groups. | High (e.g., calculated values are often in the range of 9 to 30 x 10⁻³⁰ esu, depending on the computational method). researchgate.net | |
| This compound | Saturated Aliphatic (Propyl chain) | Donor and acceptor groups are electronically decoupled by the insulating propyl linker. | Very Low (Predicted to be orders of magnitude smaller than PNA due to lack of ICT). |
Note: The image for this compound is a representative structure. The exact calculated values are not available and are predicted based on theoretical principles.
Applications of 3 4 Nitrophenyl Propan 1 Amine in Specialized Chemical Fields and Materials Science
Role as a Building Block in Organic Synthesis for Complex Molecules
In organic synthesis, the strategic value of 3-(4-nitrophenyl)propan-1-amine lies in its capacity to introduce a nitrophenylpropyl moiety into a target molecule. This fragment is useful because the amine group provides a nucleophilic center for carbon-nitrogen bond formation, while the nitro group can be readily transformed into other functional groups, most notably an amine, through reduction. Amines are a crucial class of compounds found in a vast array of natural products and pharmaceuticals. researchgate.net
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The Mannich reaction is a classic example of a three-component reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.orgorganic-chemistry.org It typically combines an aldehyde, a primary or secondary amine, and a ketone or other enolizable carbonyl compound. wikipedia.orgresearchgate.net
Given its structure, this compound is an ideal candidate to serve as the amine component in a Mannich reaction. The reaction mechanism initiates with the formation of an electrophilic iminium ion from the reaction between this compound and an aldehyde. wikipedia.org Subsequently, the enol form of a ketone attacks this iminium ion, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base. wikipedia.org The resulting product contains the intact 3-(4-nitrophenyl)propyl group attached to the nitrogen atom.
A related transformation is the nitro-Mannich reaction (or aza-Henry reaction), which involves the addition of a nitroalkane to an imine. wikipedia.org The products of these reactions, β-nitroamines, are valuable synthetic intermediates. wikipedia.orgfrontiersin.org The use of this compound in such reactions allows for the controlled assembly of complex molecular frameworks in a single, atom-economical step.
Table 1: Role of this compound in a General Mannich Reaction
| Component | Example | Role in Reaction |
| Amine | This compound | Forms the iminium ion intermediate; becomes part of the final Mannich base structure. |
| Aldehyde | Formaldehyde, Benzaldehyde | Reacts with the amine to form the electrophilic iminium ion. wikipedia.org |
| Carbonyl Compound | Acetone, Cyclohexanone | Provides the nucleophilic enol or enolate to attack the iminium ion. wikipedia.org |
The synthesis of natural products is a fundamental area of organic chemistry that drives the development of new synthetic methods and strategies. researchgate.netnih.gov Many natural products, particularly alkaloids, contain complex nitrogen-based skeletons. While direct use of this compound in a completed total synthesis is not widely documented in prominent literature, its structural features make it a plausible precursor for such endeavors.
Synthetic chemists can envision its incorporation in several ways:
Amine as a Nucleophile: The primary amine can be used to form amides, imines, or undergo reductive amination to connect with other parts of a target molecule. researchgate.netlibretexts.org
Nitro Group Transformation: The nitro group serves as a masked amine. Its reduction, often achieved with reagents like H₂ over a palladium catalyst or with metals like iron or tin in acidic media, yields a primary aromatic amine. libretexts.org This creates a 1,4-diaminobenzene derivative, a common structural motif in more complex molecules. This dual functionality allows for sequential or orthogonal chemical modifications at two different sites on the molecule.
For instance, the synthesis of a complex piperidine (B6355638) or pyrrolidine (B122466) ring system, common in alkaloids, could utilize this compound. frontiersin.org The primary amine could participate in a cyclization reaction, while the latent amine (the nitro group) could be revealed later in the synthesis for further elaboration of the molecular structure. This strategic use of a masked functional group is a common tactic in the multi-step synthesis of complex natural products. nih.gov
Utilization in Polymer Chemistry and Functional Materials
The unique electronic and reactive properties of this compound lend themselves to applications in materials science, particularly in the creation of polymers with specialized functions.
The primary amine group of this compound allows it to act as a monomer or a modifying agent in polymerization processes. It can be incorporated into polymer backbones or as a pendant group. For example:
Polyamides and Polyimides: The amine can react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The resulting polymers would feature a pendant 4-nitrophenylpropyl group at regular intervals along the chain. This group can influence the polymer's solubility, thermal stability, and mechanical properties.
Epoxy Resins: The primary amine can act as a curing agent for epoxy resins, where it opens the epoxide ring and becomes cross-linked into the final thermoset network. The presence of the nitroaromatic moiety can enhance the thermal resistance and modify the dielectric properties of the cured material.
The nitro group within the polymer network can also be chemically modified after polymerization. Its reduction to an amine would introduce a new reactive site, allowing for further functionalization, such as grafting other polymer chains or attaching specific chromophores.
Molecules containing a π-electron system substituted with both an electron-donating group and an electron-withdrawing group can exhibit significant nonlinear optical (NLO) properties. The structure of this compound contains the key components of a push-pull system: the nitrophenyl group is a strong electron acceptor (pull), while the amine group, through the propyl chain, can act as a weak electron donor (push).
This intramolecular charge-transfer characteristic is a prerequisite for second-order NLO activity, which is essential for technologies like frequency doubling of laser light. The compound 2-methyl-4-nitroaniline (B30703) (MNA) is a well-known organic NLO material that crystallizes in a non-centrosymmetric space group, a requirement for bulk second-order effects. optica.org Although the flexible propyl chain in this compound might hinder the formation of an ideal crystal lattice, the core molecular structure is promising. It could be incorporated into a polymer matrix or used to create guest-host systems, where the NLO-active molecules are aligned within a polymer film to achieve the necessary non-centrosymmetric arrangement for opto-electronic applications.
Table 2: Comparison of this compound with a Known NLO Material
| Feature | This compound | 2-Methyl-4-nitroaniline (MNA) |
| Electron Acceptor | Nitrophenyl group | Nitrophenyl group |
| Electron Donor | Amine group (aliphatic) | Amine group (aromatic) |
| Conjugation | Donor and acceptor are separated by a propyl chain, interrupting direct π-conjugation. | Donor and acceptor are directly attached to the aromatic ring, allowing direct π-conjugation. |
| Potential NLO Application | As a chromophore in guest-host polymer systems or functionalized polymers. | As single crystals or in polymer composites for second-harmonic generation. optica.org |
Contribution to Catalyst and Ligand Design
The primary amine in this compound can serve as a coordination site for metal ions, making the molecule a potential ligand in coordination chemistry and homogeneous catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex.
The key features of this molecule as a ligand are:
Coordinating Group: The lone pair of electrons on the nitrogen atom of the primary amine can form a coordinate bond with a transition metal center.
Flexible Spacer: The three-carbon (propyl) chain provides flexibility, allowing the ligand to adopt various conformations to satisfy the geometric preferences of the metal center.
Electronic Tuning: The electron-withdrawing nitro group, while not directly conjugated to the amine, can exert a long-range electronic influence (an inductive effect). This can modify the electron density at the metal center, thereby tuning the reactivity and selectivity of the resulting catalyst.
By synthesizing derivatives of this molecule, bidentate or polydentate ligands can be created. For example, modification of the amine to include other donor atoms could lead to ligands suitable for a wide range of catalytic transformations, such as hydrogenation, oxidation, or carbon-carbon coupling reactions.
Ligand Scaffolds for Transition Metal Catalysis
The amine functionality and the aromatic ring of this compound make it a promising candidate for the construction of ligand scaffolds for transition metal catalysis. The primary amine can coordinate to a metal center, and the propyl chain allows for the potential formation of stable five- or six-membered chelate rings if a second coordinating group is introduced. The electron-withdrawing nature of the para-nitro group can significantly influence the electronic properties of the metal center, thereby modulating its catalytic activity.
While direct catalytic applications of this compound as a ligand are not extensively documented, its structural motifs are present in ligands for important cross-coupling reactions. For instance, bidentate ligands containing amine donors are crucial in palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings. nih.govwikipedia.orglibretexts.orgwikipedia.orglibretexts.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.orgwikipedia.org The presence of the nitro group could enhance catalyst stability or influence the selectivity of these transformations.
Below is a representative table of conditions for a Suzuki-Miyaura coupling, a reaction where ligands derived from amine precursors could be employed.
Table 1: Illustrative Conditions for a Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | Condition |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Ligand | Phosphine-based or N-heterocyclic carbene (NHC) ligands |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene, Dioxane, or Water |
| Temperature | 80-120 °C |
| Reactants | Aryl halide/triflate, Arylboronic acid |
This table represents typical conditions and highlights the components of a Suzuki-Miyaura reaction where a ligand derived from this compound could potentially be utilized.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. libretexts.org Amines are a cornerstone of organocatalysis, particularly in their chiral forms, where they can induce enantioselectivity. The primary amine group in this compound can participate in several types of organocatalytic transformations.
One of the most prominent applications of amine catalysts is in the Michael addition, a conjugate addition reaction crucial for forming carbon-carbon bonds. sctunisie.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The amine can activate the substrate by forming a nucleophilic enamine or an electrophilic iminium ion. While achiral, this compound could catalyze the Michael reaction, its true potential lies in its use as a precursor for chiral organocatalysts. Derivatization of the amine, for example, with a chiral auxiliary, could yield a catalyst capable of producing enantiomerically enriched products.
The general mechanism for an amine-catalyzed Michael addition is outlined below:
Table 2: Steps in an Amine-Catalyzed Michael Addition
| Step | Description |
| 1. Iminium Ion Formation | The amine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. |
| 2. Nucleophilic Attack | A nucleophile attacks the β-carbon of the iminium ion. |
| 3. Enamine Formation | The resulting intermediate rearranges to form an enamine. |
| 4. Hydrolysis | The enamine is hydrolyzed to release the product and regenerate the amine catalyst. |
Development of Chemical Sensors and Probes (Non-Biological Sensing)
The structure of this compound is well-suited for the design of chemical sensors, particularly fluorescent probes for non-biological applications. The nitrobenzene (B124822) moiety is a known fluorophore that can have its emission properties modulated by chemical interactions. The amine group provides a convenient site for attaching a receptor unit that can selectively bind to an analyte of interest.
A common design for such sensors involves a "receptor-spacer-fluorophore" architecture. In this case, the 4-nitrophenyl group acts as the fluorophore, the propyl chain as the spacer, and the amine group can be modified to act as the receptor. For example, the amine could be functionalized to bind to specific metal ions or small organic molecules. Upon binding of the analyte, a conformational change or an electronic perturbation could occur, leading to a change in the fluorescence signal (e.g., quenching or enhancement), allowing for detection. nih.gov
Nitroaromatic compounds are also known to be responsive to certain analytes. For instance, they can be used in the development of optical sensors for the detection of various gases and volatile compounds. buchler-gmbh.com
Applications in Agricultural Chemical Synthesis (as an intermediate)
Nitroaromatic compounds are important intermediates in the synthesis of a wide range of industrial chemicals, including pesticides. nih.gov The nitro group can be readily reduced to an aniline (B41778), which is a key precursor for many herbicides, fungicides, and insecticides. Furthermore, the amine group of this compound can undergo a variety of chemical transformations to build more complex molecular architectures.
For example, the reduction of the nitro group in this compound would yield 3-(4-aminophenyl)propan-1-amine, a diamine that can be a building block for heterocyclic compounds. Many modern agrochemicals are based on nitrogen-containing heterocycles. The synthesis of substituted pyrrolines, which have potential pharmacological and therefore agrochemical applications, has been demonstrated from related N-propargylic β-enaminones. nih.gov The dual functionality of this compound allows for sequential or orthogonal chemical modifications, making it a versatile intermediate for creating libraries of compounds to be screened for agricultural activity.
The general transformation from a nitroaromatic precursor to a functional agrochemical is a common strategy in the industry.
Future Directions, Emerging Trends, and Interdisciplinary Research Horizons
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how researchers approach synthesis and discovery. rjptonline.org Machine learning (ML) models are increasingly being developed to predict the outcomes of chemical reactions, including yields and potential byproducts, with a high degree of accuracy. rjptonline.orgmdpi.com This predictive power allows chemists to evaluate numerous synthetic pathways computationally before undertaking costly and time-consuming laboratory work.
For a molecule like 3-(4-Nitrophenyl)propan-1-amine, AI and ML can be applied in several ways:
Reaction Optimization: ML algorithms can analyze vast datasets of reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing the compound, potentially improving yields and reducing impurities.
Novel Analogue Design: AI can be used to design novel derivatives of this compound with tailored electronic or steric properties for specific applications in materials science or as pharmaceutical intermediates. By modeling structure-property relationships, these tools can identify new molecules with enhanced desired characteristics. rjptonline.org
Retrosynthesis Planning: Data-driven algorithms can propose novel and efficient retrosynthetic routes, suggesting alternative starting materials and reaction sequences that may be more sustainable or cost-effective than traditional methods.
A hypothetical application could involve an ML model trained on a dataset of nitro group reduction reactions. The model would predict the success rate and yield for converting a precursor like 1-nitro-4-(3-oxopropyl)benzene to this compound under various reducing agents and conditions, thereby streamlining the development process.
Table 1: Potential AI/ML Applications in the Chemistry of this compound
| Application Area | Specific Task | Potential Impact |
| Reaction Prediction | Forecast reaction yield and side products for synthetic routes. | Reduced experimental costs; faster optimization cycles. |
| Compound Design | Generate novel derivatives with specific electronic properties. | Accelerated discovery of new functional materials. |
| Process Optimization | Identify optimal reaction conditions (temperature, catalyst, solvent). | Increased efficiency and sustainability of production. |
| Retrosynthesis | Propose efficient and novel synthetic pathways. | Discovery of more economical and greener manufacturing routes. |
Exploration of Flow Chemistry and Automated Synthesis for Scalable Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of nitroaromatic compounds. The enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profile are particularly beneficial for managing potentially hazardous or highly exothermic reactions, such as nitration or reduction of nitro groups.
The synthesis of nitroarenes and their subsequent transformation can be expedited and made safer using continuous flow processes. nih.gov For the production of this compound, a multi-step flow synthesis could be envisioned. This automated approach would allow for the telescoping of reaction steps without the need to isolate intermediates, leading to a more efficient and scalable process. For instance, the reduction of a nitro-precursor could be performed in one module, followed immediately by a purification or subsequent reaction in the next module of the flow system. This methodology is robust, offers high throughput, and can be scaled to produce gram quantities or more. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Aminoaromatic Compounds
| Parameter | Batch Synthesis | Flow Chemistry |
| Safety | Poor heat dissipation; risk of thermal runaway. | Excellent heat transfer; small reaction volumes enhance safety. |
| Scalability | Challenging; requires re-optimization of conditions. | Straightforward by running the system for a longer duration. |
| Control | Limited control over reaction time and temperature gradients. | Precise control over residence time, temperature, and pressure. |
| Efficiency | Often requires isolation and purification of intermediates. | Allows for integrated, multi-step synthesis without isolation. |
| Reproducibility | Can vary between batches. | Highly consistent and reproducible results. |
Green and Sustainable Synthesis of Aminoaromatic Compounds
The principles of green chemistry are increasingly influencing the synthesis of aromatic amines. rsc.org This paradigm shift focuses on developing environmentally benign methodologies that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions. mdpi.com Traditional methods for preparing amines, such as the reduction of nitro compounds, often rely on stoichiometric metal reductants (e.g., iron, tin) that generate significant waste.
Future research on the synthesis of this compound will likely focus on catalytic reduction methods using molecular hydrogen or transfer hydrogenation with safer, more sustainable reagents. The use of heterogeneous catalysts that can be easily recovered and reused is a key goal. Furthermore, the development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, represents a powerful strategy for improving process efficiency and sustainability. mdpi.com For example, a green synthesis of a related compound, 4-(4-aminophenyl)-3-morpholinone, has been developed to be efficient and suitable for industrial application, highlighting a trend that could be applied to similar structures. google.com
Advances in Supramolecular Self-Assembly Utilizing this compound Scaffolds
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability to design molecules that spontaneously self-assemble into well-defined, functional architectures is a major goal in materials science. nih.gov
This compound is an attractive building block, or "tecton," for supramolecular assembly. Its key features include:
An amine group that can act as a hydrogen bond donor.
A nitro group that can act as a hydrogen bond acceptor.
An aromatic ring capable of engaging in π-π stacking interactions.
These functionalities allow for the programmed assembly of molecules into higher-order structures like sheets, fibers, or porous frameworks. By modifying the molecular backbone or introducing additional functional groups, it is possible to tune these interactions to create complex, responsive materials. The self-assembly of peptide-based structures into nanomedicines demonstrates the power of this approach, where molecular design dictates the final assembled form and function. nih.gov The principles learned from such systems can inform the design of supramolecular structures built from simpler scaffolds like this compound.
Potential for Advanced Materials with Tailored Functionality
The inherent properties of amines and nitroaromatics make them valuable components in the design of advanced functional materials. ijrpr.com The incorporation of the this compound moiety into larger molecular or polymeric structures could lead to materials with novel electronic, optical, or responsive properties.
Potential applications include:
Nonlinear Optical (NLO) Materials: The combination of a strong electron-donating group (the amine, after reduction of the nitro group) and an electron-withdrawing group (the nitro group) on a phenyl ring is a classic design for NLO chromophores. Polymers containing this "push-pull" motif could be used in optoelectronic devices.
Sensors: The amine group can be functionalized to selectively bind to specific analytes. Changes in the electronic properties of the nitroaromatic system upon binding could be transduced into a detectable optical or electrical signal.
Stimuli-Responsive Polymers: The functional groups on the molecule could be used to create polymers that change their shape or properties in response to external stimuli such as pH, light, or temperature, finding use in areas from drug delivery to self-healing materials. ijrpr.com
The versatility of the this compound structure makes it a promising platform for the development of the next generation of smart materials with functionalities tailored at the molecular level.
Q & A
What synthetic methodologies are commonly employed for the preparation of 3-(4-Nitrophenyl)propan-1-amine?
Basic Research Question
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide) with propan-1-amine derivatives under reflux in polar aprotic solvents like dimethylformamide (DMF). Post-synthesis purification via column chromatography and characterization using 1H/13C NMR and FTIR spectroscopy ensures structural fidelity. For example, analogous reactions involving nitrobenzoyl chloride and amines highlight the importance of stoichiometric control to minimize byproducts .
What strategies can mitigate competing side reactions during the alkylation of propan-1-amine with 4-nitrobenzyl bromide?
Advanced Research Question
Side reactions such as elimination or over-alkylation can be minimized by:
- Catalytic Optimization : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Temperature Control : Conducting reactions at 0–5°C to suppress thermal degradation pathways.
- Solvent Selection : Using dichloromethane or acetonitrile to balance reactivity and solubility.
- Real-Time Monitoring : Thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress. Post-reaction, liquid chromatography-mass spectrometry (LC-MS) identifies byproducts for iterative optimization .
How is this compound applied in the design of positron emission tomography (PET) tracers?
Application-Focused Question
The nitro group in this compound serves as a precursor for radiolabeling with isotopes like fluorine-18 (18F). For instance, derivatives of propan-1-amine have been used in pretargeted imaging studies, where the compound’s amine group facilitates conjugation with tetrazine-bearing probes. Key considerations include:
- Blood-Brain Barrier Penetration : Modifying lipophilicity via substituent tuning.
- In Vivo Stability : Assessing metabolic degradation using rodent models.
- Clearance Kinetics : Comparative studies (e.g., brain uptake vs. systemic clearance) to optimize imaging contrast, as demonstrated in analogous radiotracer research .
How should researchers resolve discrepancies in mass spectrometry data when analyzing this compound derivatives?
Data Contradiction Analysis
Unexpected mass spectral peaks may arise from isotopic impurities or fragmentation artifacts. Methodological solutions include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm accuracy.
- Isotopic Pattern Analysis : Differentiate between true molecular ions and background noise.
- Tandem MS/MS : Fragment ions to validate structural assignments. For example, a peak at m/z 195 could correspond to a nitro-group loss fragment, cross-validated with computational fragmentation simulations .
What chromatographic techniques are optimal for assessing the purity of this compound in complex reaction mixtures?
Analytical Methodology
Reverse-phase HPLC with UV detection (λ=254 nm) is preferred, utilizing C18 columns and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). Key steps:
- Calibration : Compare retention times against certified reference standards.
- Peak Integration : Quantify impurities (e.g., unreacted starting materials) using area-normalized calculations.
- Validation : Spiking experiments with known impurities to confirm resolution. Purity thresholds ≥95% are typical for research-grade compounds .
What computational methods aid in understanding the electronic effects of the nitro group on the reactivity of this compound?
Mechanistic Study
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nitro group’s electron-withdrawing effects:
- Charge Distribution : Analyze electrostatic potential maps to predict nucleophilic/electrophilic sites.
- Frontier Molecular Orbitals (FMOs) : Correlate HOMO-LUMO gaps with experimental reaction rates (e.g., SN2 vs. elimination pathways).
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments. These insights guide synthetic route design and catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
